molecular formula C13H12BrCl2N3O B039883 Bromuconazole CAS No. 116255-48-2

Bromuconazole

Cat. No.: B039883
CAS No.: 116255-48-2
M. Wt: 377.1 g/mol
InChI Key: HJJVPARKXDDIQD-UHFFFAOYSA-N
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Description

Bromuconazol is a member of the triazole class of fungicides, widely used in agriculture to protect crops such as cereals, fruits, and vegetables from fungal diseases. It is known for its low aqueous solubility and volatility, making it persistent in both soil and aquatic systems under certain conditions. Bromuconazol is moderately toxic to most fauna and flora but has low toxicity to honeybees .

Biochemical Analysis

Biochemical Properties

Bromuconazole interacts with several enzymes and proteins, causing biochemical reactions. It has been found to increase the plasma activities of alkaline phosphatase, lactate dehydrogenase, and transaminases . It also increases the plasma levels of creatinine and uric acid .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It causes organ damage, particularly in the liver and kidney . It also induces conspicuous DNA damage in hepatic or kidney tissues .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It causes a significant increase in the levels of malondialdehyde and protein carbonyl, followed by an enhancement in catalase and superoxide dismutase enzymatic activities .

Temporal Effects in Laboratory Settings

Over time, this compound’s effects change in laboratory settings. It has been observed to cause long-term effects on cellular function, particularly in the liver and kidney .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that this compound causes genotoxic damage and organ damage, which may be caused by the disturbances of oxidative stress statue in the liver and kidney .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, causing effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, causing effects on its localization or accumulation .

Chemical Reactions Analysis

Bromuconazol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can alter its molecular structure, potentially affecting its fungicidal properties.

    Substitution: Bromuconazol can participate in substitution reactions, where one of its substituents is replaced by another group. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Scientific Research Applications

Bromuconazol has a wide range of scientific research applications:

Comparison with Similar Compounds

Bromuconazol is part of the triazole fungicide family, which includes compounds such as propiconazole, tebuconazole, epoxiconazole, and difenoconazole. These compounds share a similar mechanism of action but differ in their molecular structures and specific applications. Bromuconazol is unique due to its specific substituents and its effectiveness against a broad spectrum of fungal pathogens .

Properties

IUPAC Name

1-[[4-bromo-2-(2,4-dichlorophenyl)oxolan-2-yl]methyl]-1,2,4-triazole
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InChI

InChI=1S/C13H12BrCl2N3O/c14-9-4-13(20-5-9,6-19-8-17-7-18-19)11-2-1-10(15)3-12(11)16/h1-3,7-9H,4-6H2
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InChI Key

HJJVPARKXDDIQD-UHFFFAOYSA-N
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Canonical SMILES

C1C(COC1(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl)Br
Source PubChem
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Molecular Formula

C13H12BrCl2N3O
Record name BROMUCONAZOLE
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DSSTOX Substance ID

DTXSID9032531
Record name Bromuconazole
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Molecular Weight

377.1 g/mol
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Physical Description

COLOURLESS CRYSTALS OR WHITE POWDER.
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Boiling Point

No boiling point at normal pressure; decomposes at 194 °C
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Solubility

Acetone 32 g/100 ml; dichloromethane 50 g/100 ml; ethyl acetate 23 g/100 ml; n-hexane 0.2 g/100ml; MeOH 30 g/100 ml; 1-octanol 6 g/100 ml; 2-propanol 6 g/100 ml; toluene 22 g/100 ml; water (distilled) 61 mg/L; water (pH 5) 52 mg/L, Moderate to high solubility in organic solvents., In water, 50 mg/L at 25 °C, Solubility in water, mg/l at 25 °C: 50 (practically insoluble)
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Density

1.72 g/mL, Density (at 20 °C): 1.72 g/cm³
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Vapor Pressure

3X10-8 mm Hg at 25 °C, Vapor pressure at 25 °C: negligible
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Color/Form

Colorless powder, White to off-white powder

CAS No.

116255-48-2
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Record name 1H-1,2,4-Triazole, 1-[[4-bromo-2-(2,4-dichlorophenyl)tetrahydro-2-furanyl]methyl]
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Melting Point

84 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the main mechanism of action for Bromuconazole as a fungicide?

A1: this compound inhibits the biosynthesis of ergosterol, a crucial component of fungal cell membranes. It specifically targets the C-14 α-demethylation step in the ergosterol biosynthesis pathway. [, , ] This disruption weakens the fungal cell membrane, leading to cell death and effectively controlling fungal diseases in plants. [, ]

Q2: Can you provide some details about the structural characteristics of this compound?

A2: this compound is a triazole fungicide with the chemical formula C16H17BrCl2N4O. Its molecular weight is 428.15 g/mol. [, ] Unfortunately, the provided research excerpts do not contain detailed spectroscopic data for this compound.

Q3: Which fungicides have been found to be more effective than this compound against Fusarium oxysporum f. sp. lycopersici, the causal agent of Fusarium wilt in tomatoes?

A3: Research has shown that Prochloraz and this compound demonstrate similar efficacy against Fusarium oxysporum f. sp. lycopersici both in vitro and in vivo. Benomyl and Carbendazim follow closely in terms of effectiveness. []

Q4: Are there any concerns regarding phytotoxicity when using this compound?

A4: While Prochloraz, this compound, and Benomyl generally do not show phytotoxic effects at recommended doses, particularly on seedlings, both Fludioxonil and this compound have exhibited phytotoxicity in tomato seedlings. []

Q5: Has any research been conducted on the biodegradation of this compound?

A5: Yes, studies have investigated the biodegradation of this compound. One study successfully utilized a microbial consortium derived from treated soil to degrade this compound in a biphasic system (mineral salt buffer/silicone oil). The research identified Aeromonas hydrophila as a bacterial strain capable of utilizing the fungicide as a sole carbon source. []

Q6: What analytical methods are commonly employed for detecting and quantifying this compound residues?

A6: Several studies utilize a combination of extraction techniques like matrix solid-phase dispersion (MSPD) followed by analytical methods like high-performance liquid chromatography with ultraviolet-visible detection (HPLC-UV/DAD) or gas chromatography/mass spectrometry (GC-MS/MS) to determine this compound residues in various matrices, including fruits and fish tissue. [, ]

Q7: What are some of the environmental concerns associated with this compound use?

A7: While the provided excerpts do not directly address specific ecotoxicological effects of this compound, it is generally understood that fungicides can have unintended consequences on non-target organisms and ecosystems. Further research on the environmental fate, transport, and potential adverse effects on aquatic life, soil organisms, and beneficial insects is crucial to guide responsible use and minimize negative environmental impacts.

Q8: Are there any alternatives to this compound for controlling fungal diseases in crops?

A9: The provided research highlights alternative fungicides like Prochloraz, Benomyl, Carbendazim, Fludioxonil, and Azoxystrobin for controlling Fusarium wilt in tomatoes. [] Additionally, the research mentions the use of Propiconazole, Difenoconazole, Penconazole, Tebuconazole, Epoxiconazole, Cyproconazole, Hexaconazole, Fenbuconazole, Flusilazol, Metconazole, Tetraconazole, Fluquinconazole, Prochloraz, Pyrifenox, and Myclobutanil for controlling other plant diseases. [] Exploring and evaluating alternative fungicides with different modes of action is essential for managing resistance and ensuring sustainable disease control.

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